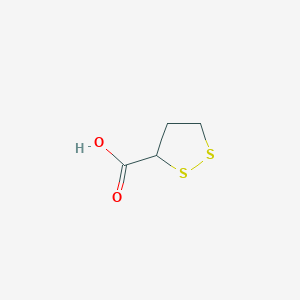
5-Hydroxyindole-3-acetic acid dicyclohexylammonium salt
Overview
Description
Mechanism of Action
Target of Action
5-Hydroxyindole-3-acetic acid (5-HIAA) is a major metabolite of serotonin . It is primarily targeted towards the serotonin receptors in the body. Serotonin, also known as 5-hydroxytryptamine (5-HT), is a key neurotransmitter that regulates a wide range of physiological functions, including mood, appetite, and sleep .
Mode of Action
These interactions can lead to various changes in the body, depending on the specific type of serotonin receptor involved .
Biochemical Pathways
5-HIAA is involved in the serotonin metabolic pathway. Serotonin is metabolized by monoamine oxidase to produce 5-HIAA, which is then excreted in the urine . Changes in the levels of 5-HIAA can affect the serotonin pathway and its downstream effects, potentially impacting mood, appetite, and sleep .
Result of Action
The molecular and cellular effects of 5-HIAA’s action are largely dependent on its role as a serotonin metabolite. By interacting with serotonin receptors, 5-HIAA can influence a variety of physiological processes. For example, it may play a role in regulating mood and appetite, among other functions .
Action Environment
The action, efficacy, and stability of 5-HIAA can be influenced by various environmental factors. For instance, factors such as pH and temperature could potentially affect the stability of 5-HIAA. Additionally, the presence of other substances in the body, such as drugs or toxins, could potentially interfere with the action of 5-HIAA .
Biochemical Analysis
Biochemical Properties
5-Hydroxyindole-3-acetic acid dicyclohexylammonium salt interacts with various enzymes and proteins in the body. It is formed when serotonin is metabolized by monoamine oxidase and aldehyde dehydrogenase in the liver . This interaction signifies the compound’s role in the biochemical reactions involving serotonin metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is related to its role in serotonin metabolism. It is formed through the oxidative deamination of serotonin by monoamine oxidase
Metabolic Pathways
This compound is involved in the metabolic pathway of serotonin It interacts with enzymes such as monoamine oxidase and aldehyde dehydrogenase, which are involved in its formation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxyindole-3-acetic acid dicyclohexylammonium salt typically involves the reaction of 5-Hydroxyindole-3-acetic acid with dicyclohexylamine. The reaction is carried out under controlled conditions to ensure high purity and yield .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would include purification steps such as recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxyindole-3-acetic acid dicyclohexylammonium salt can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
5-Hydroxyindole-3-acetic acid dicyclohexylammonium salt has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
5-Hydroxyindole-3-acetic acid: The parent compound without the dicyclohexylammonium salt.
Serotonin: The neurotransmitter from which 5-Hydroxyindole-3-acetic acid is derived.
Indole-3-acetic acid: A related compound with similar structural features.
Uniqueness
5-Hydroxyindole-3-acetic acid dicyclohexylammonium salt is unique due to its specific role as a serotonin metabolite and its use in biochemical assays. The addition of the dicyclohexylammonium salt enhances its stability and solubility, making it more suitable for certain analytical applications .
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;2-(5-hydroxy-1H-indol-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C10H9NO3/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;12-7-1-2-9-8(4-7)6(5-11-9)3-10(13)14/h11-13H,1-10H2;1-2,4-5,11-12H,3H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDSGTAJKGNSEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2CCCCC2.C1=CC2=C(C=C1O)C(=CN2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



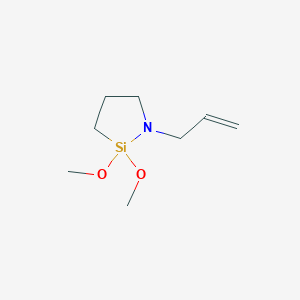
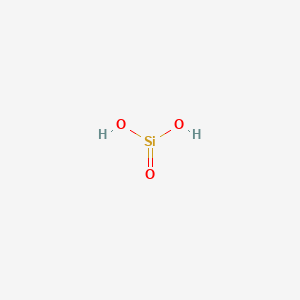

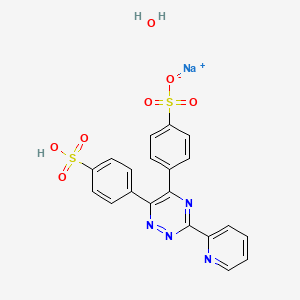

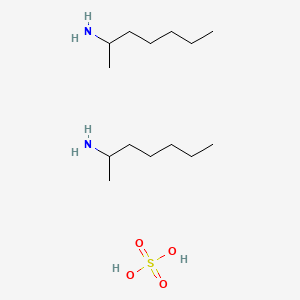
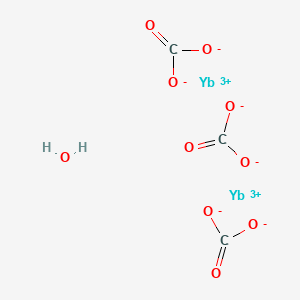
![[8-[7-bis(3,5-dimethylphenyl)phosphanyl-4-methyl-2,3-dihydro-1,4-benzoxazin-8-yl]-4-methyl-2,3-dihydro-1,4-benzoxazin-7-yl]-bis(3,5-dimethylphenyl)phosphane;propan-2-ol](/img/structure/B6593578.png)
![Cyclohexanol, 2-[[4-(1-methylethyl)phenyl]thio]-, (1S,2S)-](/img/structure/B6593592.png)

